2-(1H-1,2,3-Triazol-4-yl)pyrimidine-4-carboxylic acid
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Overview
Description
2-(1H-1,2,3-Triazol-4-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that combines the structural features of both triazole and pyrimidine rings. This compound has garnered significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of both triazole and pyrimidine moieties in its structure imparts unique chemical and biological properties, making it a valuable scaffold for the development of new therapeutic agents and functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-Triazol-4-yl)pyrimidine-4-carboxylic acid typically involves the construction of the triazole ring followed by its attachment to the pyrimidine core. One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring, which is then coupled with a pyrimidine derivative. The reaction conditions often include the use of copper(I) catalysts, such as copper(I) acetate, in a solvent mixture of ethanol and water at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent systems, can further improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-Triazol-4-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazolium salts under specific conditions.
Reduction: Reduction of the triazole ring can lead to the formation of dihydrotriazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include triazolium salts, dihydrotriazole derivatives, and various substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and functional materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-Triazol-4-yl)pyrimidine-4-carboxylic acid involves its interaction with various molecular targets and pathways:
Neuroprotection: The compound inhibits endoplasmic reticulum stress and apoptosis pathways, thereby protecting neuronal cells from damage.
Anti-inflammatory: It reduces the production of pro-inflammatory cytokines such as nitric oxide and tumor necrosis factor-α by inhibiting the NF-kB inflammatory pathway.
Comparison with Similar Compounds
2-(1H-1,2,3-Triazol-4-yl)pyrimidine-4-carboxylic acid can be compared with other similar compounds that contain triazole and pyrimidine moieties:
1,2,4-Triazole derivatives: These compounds also exhibit significant biological activities, including anticancer and antimicrobial properties.
Pyrimidine derivatives: Pyrimidine-based compounds are widely used in medicinal chemistry for their antiviral, anticancer, and antimicrobial activities.
Triazole-pyrimidine hybrids: These hybrids combine the properties of both triazole and pyrimidine rings, resulting in enhanced biological activities and potential therapeutic applications.
The uniqueness of this compound lies in its specific combination of triazole and pyrimidine rings, which imparts distinct chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C7H5N5O2 |
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Molecular Weight |
191.15 g/mol |
IUPAC Name |
2-(2H-triazol-4-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C7H5N5O2/c13-7(14)4-1-2-8-6(10-4)5-3-9-12-11-5/h1-3H,(H,13,14)(H,9,11,12) |
InChI Key |
WVJSWZZWXIAXAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1C(=O)O)C2=NNN=C2 |
Origin of Product |
United States |
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